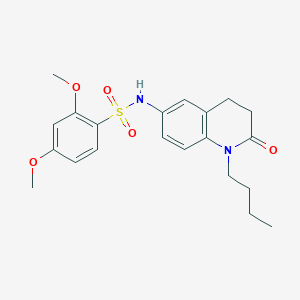

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide

Descripción

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide is a synthetic compound featuring a 2-oxo-1,2,3,4-tetrahydroquinoline core substituted at the 1-position with a butyl group and at the 6-position with a 2,4-dimethoxybenzenesulfonamide moiety. The sulfonamide group and methoxy substituents likely enhance solubility and modulate interactions with biological targets, such as enzymes or receptors.

Propiedades

IUPAC Name |

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,4-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O5S/c1-4-5-12-23-18-9-7-16(13-15(18)6-11-21(23)24)22-29(25,26)20-10-8-17(27-2)14-19(20)28-3/h7-10,13-14,22H,4-6,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVFYQQSCBSOIBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the quinoline core. The key steps include:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with a ketone in the presence of a base.

Introduction of the Butyl Group: The butyl group can be introduced via alkylation using butyl bromide in the presence of a strong base like sodium hydride.

Sulfonamide Formation: The final step involves the reaction of the quinoline derivative with 2,4-dimethoxybenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can target the carbonyl group in the quinoline core, converting it to a hydroxyl group.

Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Hydroxyquinoline derivatives.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

Industry: Utilized in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs described in the evidence:

Structural and Functional Differences

- Core Modifications: While all compounds share the 2-oxo-1,2,3,4-tetrahydroquinoline (or tetrahydroisoquinoline in Baxdrostat) core, substituents at the 1-position vary significantly.

- 6-Position Functionalization: The target’s sulfonamide group contrasts with carboximidamide (–2) or carboxamide (–4) moieties. Sulfonamides are known for their metabolic stability and ability to engage in hydrogen bonding, which may influence target affinity and pharmacokinetics .

- Chirality: Enantiomers like (S)-35 and (R)-35 () exhibit distinct optical rotations and biological activities, highlighting the importance of stereochemistry in drug design.

Actividad Biológica

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide is a synthetic compound that has gained attention in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C22H26N2O4S |

| Molecular Weight | 382.5 g/mol |

| CAS Number | 946372-12-9 |

| LogP | 4.4262 |

| Polar Surface Area | 46.17 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound interacts with specific enzymes by binding to their active sites, which disrupts their normal function. This inhibition can affect various biological pathways, including those involved in cell proliferation and apoptosis.

- Receptor Modulation : It may also modulate receptor activity, influencing signaling pathways that are critical for cellular responses. This could lead to alterations in gene expression and metabolic processes .

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, helping to mitigate oxidative stress within cells .

Anticancer Properties

Research indicates that N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspase pathways .

For instance:

- Case Study 1 : A study conducted on human Molt 4/C8 T-lymphocyte cells demonstrated that the compound had a lower IC50 value than established chemotherapeutics like melphalan, indicating potent cytotoxicity against these cells .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. It appears to inhibit the activity of cholinesterase enzymes, which are implicated in neurodegenerative diseases such as Alzheimer's. By inhibiting these enzymes, the compound may help increase acetylcholine levels in the brain, potentially improving cognitive function .

Antimicrobial Activity

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide has shown promising antimicrobial properties against various bacterial strains. It has been noted for its selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Table of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in T-cells | |

| Neuroprotective | Inhibits cholinesterase | |

| Antimicrobial | Effective against Gram-positive bacteria |

Detailed Research Findings

A series of experiments conducted on this compound revealed its potential as a multi-targeted therapeutic agent. For example:

Q & A

Q. What are the critical steps in synthesizing N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide, and how can purity be optimized?

The synthesis typically involves:

- Tetrahydroquinoline core formation : Via Povarov reaction using substituted anilines and α,β-unsaturated carbonyl compounds under acidic conditions .

- Sulfonylation : Introduction of the 2,4-dimethoxybenzenesulfonamide group using sulfonyl chlorides in the presence of bases like triethylamine .

- Alkylation : Butyl group incorporation at the N1 position using alkyl halides or Mitsunobu conditions . Optimization : Use column chromatography or recrystallization for purity. Reaction monitoring via TLC or HPLC ensures intermediate quality .

Q. Which spectroscopic and crystallographic techniques are essential for structural elucidation?

- NMR (1H/13C) : Assigns proton environments (e.g., methoxy groups at 2,4-positions) and confirms sulfonamide linkage .

- X-ray crystallography : Resolves 3D conformation, hydrogen-bonding networks, and steric effects using SHELX software for refinement .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. How can researchers assess physicochemical stability under varying conditions?

- pH stability : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC over 24–72 hours .

- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and detect polymorphic transitions .

- Light sensitivity : Expose to UV-Vis light and track changes in absorbance spectra .

Advanced Research Questions

Q. What experimental designs elucidate the compound’s mechanism of action in enzyme inhibition?

- Molecular docking : Simulate interactions with target enzymes (e.g., carbonic anhydrase) to identify binding pockets and key residues .

- Enzyme kinetics : Measure IC50 values via fluorometric assays using purified enzymes and fluorogenic substrates .

- Cellular assays : Evaluate downstream effects (e.g., apoptosis via caspase-3 activation) in cancer cell lines .

Q. How can structure-activity relationship (SAR) studies guide substituent modifications?

- Systematic substitution : Replace the butyl group with ethyl, propyl, or benzyl groups to assess steric/electronic effects on bioactivity .

- Methoxy positional isomers : Compare 2,4-dimethoxy with 3,5-dimethoxy analogs to determine optimal substitution patterns for target affinity .

- Pharmacokinetic profiling : Measure logP (octanol-water partition) and metabolic stability in liver microsomes to prioritize derivatives .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Orthogonal assays : Validate antimicrobial activity using both broth microdilution (MIC) and time-kill curves to confirm bacteriostatic vs. bactericidal effects .

- Control standardization : Include reference compounds (e.g., methotrexate for anticancer assays) and normalize data to cell viability (MTT assay) .

- Batch-to-batch reproducibility : Ensure synthetic consistency via NMR purity checks (>95%) .

Q. How can crystallization challenges be overcome for X-ray studies?

- Solvent screening : Test mixed solvents (e.g., DCM/hexane) using vapor diffusion to induce slow crystal growth .

- Cocrystallization : Add small molecules (e.g., acetic acid) to stabilize crystal packing via hydrogen bonds .

- Low-temperature data collection : Reduce thermal motion artifacts by collecting data at 100 K .

Q. What methodologies optimize the compound’s solubility for in vivo studies?

- Co-solvent systems : Use cyclodextrins or PEG-400 to enhance aqueous solubility while maintaining stability .

- Salt formation : React with HCl or sodium bicarbonate to generate water-soluble ionic forms .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.